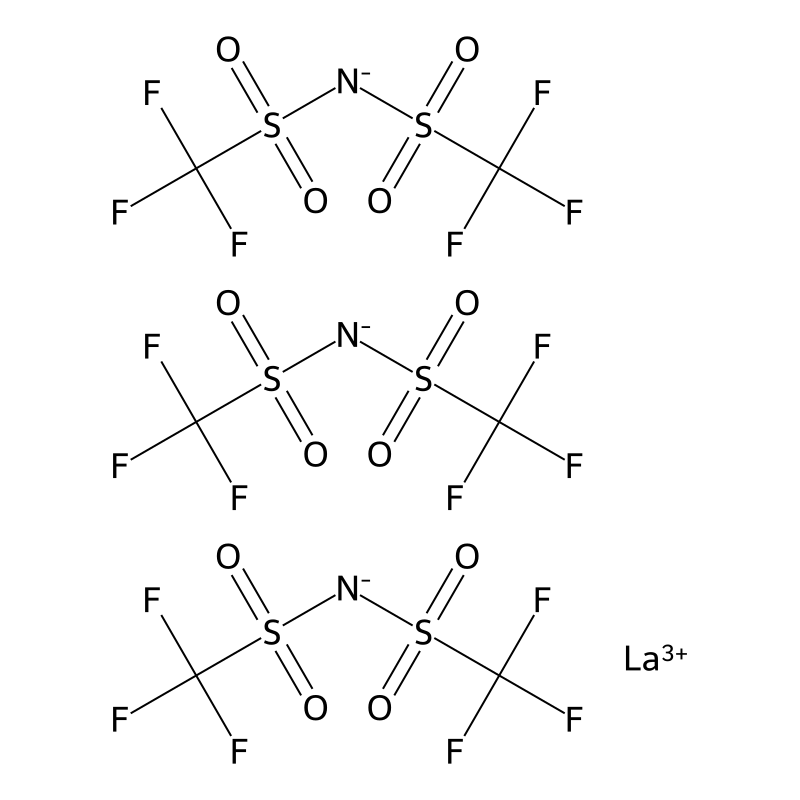Lanthanum(III) Bis(trifluoromethanesulfonyl)imide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrolytes for next-generation batteries:
La(TFSI)3 exhibits high thermal and chemical stability, making it a promising candidate for electrolytes in next-generation batteries like lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). Its high ionic conductivity and wide electrochemical window contribute to improved battery performance, including higher energy density, longer cycle life, and better safety characteristics [1].
Source
[1] M. Armand et al., "Building better batteries," Nature, vol. 451, no. 7179, pp. 652-657, 2008.
Solid-state electrolytes for safer and more efficient batteries:
Research is exploring La(TFSI)3 as a component in solid-state electrolytes for LIBs and NIBs. These solid electrolytes offer several advantages over traditional liquid electrolytes, including improved safety, higher energy density, and wider operating temperature ranges. La(TFSI)3 contributes to the formation of stable and conductive solid electrolytes, paving the way for safer and more efficient batteries [2].
Source
[2] J. Liu et al., "Recent advances in solid-state electrolytes for high-energy lithium metal batteries," Advanced Energy Materials, vol. 9, no. 37, p. 1900143, 2019.
Dye-sensitized solar cells (DSSCs):
La(TFSI)3 finds application as an electrolyte component in DSSCs. Its high ionic conductivity and ability to suppress charge recombination at the electrode interface contribute to improved efficiency and performance of these photovoltaic devices [3].
Source
[3] P. Wang et al., "Stable and efficient dye-sensitized solar cells with double cationic ionic liquids," ACS Nano, vol. 4, no. 2, pp. 786-790, 2010.
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide is an inorganic compound characterized by the formula La(C₂F₆NO₄S₂)₃. It is composed of the lanthanum cation and the bis(trifluoromethanesulfonyl)imide anion. This compound appears as a white to almost white powder or crystalline solid and has a molar mass of 979.42 g/mol. It exhibits high purity levels, typically above 98%, making it suitable for various chemical applications .
Lanthanum(III) bis(trifluoromethanesulfonyl)imide is considered a mild irritant. Exposure to the skin, eyes, or respiratory system can cause irritation. Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound.
Data Availability:
- Specific data on toxicity is limited. However, lanthanum salts are generally considered to have low to moderate toxicity.
The synthesis of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide typically involves reacting lanthanum salts with trifluoromethanesulfonamide in a controlled environment. Common methods include:
- Direct Reaction: Mixing lanthanum oxide or lanthanum chloride with bis(trifluoromethanesulfonyl)amine under inert conditions.
- Solvent-Assisted Methods: Utilizing solvents like dimethyl carbonate or acetonitrile to facilitate the reaction and improve yield.
- Precipitation Techniques: Employing precipitation methods where the product is isolated from a reaction mixture through solvent evaporation or crystallization techniques .
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide finds applications in various fields:
- Catalysis: It serves as a catalyst in organic reactions, enhancing reaction rates and selectivity.
- Electrolytes: The compound is investigated for use in electrochemical applications, particularly in solid-state batteries and ionic liquids.
- Materials Science: Its unique properties make it suitable for developing advanced materials with specific electrical and thermal characteristics .
Studies on the interactions of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide with other compounds reveal its potential as a versatile reagent. Interaction studies often focus on its catalytic behavior with various substrates, assessing how it influences reaction pathways and product distributions. Additionally, its miscibility with solvents like water, dimethyl carbonate, and acetonitrile allows for diverse applications in solution chemistry .
Several compounds share structural similarities or functional characteristics with Lanthanum(III) Bis(trifluoromethanesulfonyl)imide. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Neodymium(III) Bis(trifluoromethanesulfonyl)imide | Nd(C₂F₆NO₄S₂)₃ | Similar catalytic properties but different metal ion |
| Cerium(III) Bis(trifluoromethanesulfonyl)imide | Ce(C₂F₆NO₄S₂)₃ | Higher oxidation state leads to different reactivity |
| Yttrium(III) Bis(trifluoromethanesulfonyl)imide | Y(C₂F₆NO₄S₂)₃ | Exhibits unique electronic properties due to yttrium |
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide stands out due to its specific lanthanum cation which influences its catalytic efficiency and interaction mechanisms compared to other similar compounds .








